Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C15H10ClFN2O2 and its molecular weight is 304.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Therapy : A novel series of selenylated imidazo[1,2-a]pyridines, related to the compound , showed promising activity against breast cancer cells. These compounds, including IP-Se-05 and IP-Se-06, exhibited high cytotoxicity and inhibited cell proliferation. They also caused DNA cleavage and induced cell death by apoptosis, suggesting their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Imaging and Diagnostics : Certain imidazo[1,2-a]pyridines have been investigated for their potential as probes in imaging techniques like Single Photon Emission Computed Tomography (SPECT). For instance, substituted [123I]imidazo[1,2-α]pyridines, related to the compound of interest, have been synthesized as high affinity and selective ligands for the Peripheral Benzodiazepine Receptors (PBR), which could be useful in studying PBR in vivo (Katsifis et al., 2000).
Neurological Research : Imidazo[1,2-a]pyridine-based compounds are important in treatments related to heart and circulatory failures. Some derivatives have shown potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors, which are relevant in the context of neurological disorders and diseases like Alzheimer's (Kwong et al., 2019).
Chemical Synthesis and Catalysis : The imidazo[1,2-a]pyridine structure is significant in pharmacophores. Research has focused on developing new methods for preparing compounds with this structure, which are important for creating various bioactive substances (Lifshits et al., 2015).
Fluorescent Probes : Certain imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes, useful in chemical sensing and bioimaging. For example, one study reported the synthesis of imidazo[1,2-a]pyridines that act as effective fluorescent probes for mercury ion detection (Shao et al., 2011).
Properties
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-21-15(20)10-4-5-19-8-13(18-14(19)7-10)9-2-3-12(17)11(16)6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDBRALZXJFOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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